3-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
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Overview
Description
3-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a novel chemical compound that has been synthesized in recent years. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Scientific Research Applications
Receptor Imaging and Neuropharmacology
Serotonin-1A Receptor Imaging : 3-Fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide derivatives have been utilized for the imaging of 5-HT(1A) receptors, especially in the context of psychiatric and neurodegenerative disorders. The compound [(18)F]p-MPPF, with a similar structure, has been demonstrated to facilitate the quantitative imaging of 5-HT(1A) receptors in the human brain. This imaging is essential in understanding the distribution of these receptors and their involvement in various brain functions and disorders (Passchier et al., 2000).
Investigation of Serotoninergic System : Research has also focused on the large normative imaging database of 18F-MPPF binding potential over aging, which is critical in exploring abnormalities in the serotoninergic system. This is particularly important for neurological conditions, including those where neurotransmission changes are implicated (Costes et al., 2005).
Anxiolytic Effects and GABAergic System : Certain derivatives of the chemical under study have been associated with potential anxiolytic effects. Research indicates that these effects might be mediated through the interaction with the GABAergic system and 5-HT1A receptors. This highlights the compound's potential role in psychopharmacology, especially in the treatment of anxiety disorders (Kędzierska et al., 2019).
Melanoma Imaging : Interestingly, certain benzamide derivatives structurally related to this compound have been used in the imaging of melanoma, utilizing the property of preferential binding to sigma receptors overexpressed in melanoma cells. This highlights the potential of these compounds in oncological imaging and diagnosis (Caveliers et al., 2002; Maffioli et al., 1994).
Investigation of Multiple Sclerosis : Compounds similar to this compound have been investigated for their potential in imaging and understanding the role of S1PR1 in multiple sclerosis and other inflammatory diseases. This research is crucial for the development of targeted therapies for these conditions (Brier et al., 2022).
Mechanism of Action
Target of Action
The primary targets of the compound “3-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide” are currently unknown. This compound is structurally similar to indole derivatives , which are known to bind with high affinity to multiple receptors . .
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets in a similar manner . Indole derivatives are known to bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Indole derivatives, which are structurally similar, have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
properties
IUPAC Name |
3-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-24-10-12-25(13-11-24)20(16-6-8-19(27-2)9-7-16)15-23-21(26)17-4-3-5-18(22)14-17/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDSSDUYOIWTAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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